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Compound of Interest

Compound Name: Sik-IN-3

Cat. No.: B15618272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of Sik-IN-3,

a potent pan-inhibitor of Salt-Inducible Kinases (SIKs). The document summarizes available

quantitative data, details relevant experimental protocols, and visualizes the core signaling

pathways affected by SIK inhibition. The information presented is synthesized from studies on

Sik-IN-3 and other closely related pan-SIK inhibitors, offering a foundational understanding for

further research and development.

Quantitative Data Summary
The inhibitory activity of Sik-IN-3 and other relevant pan-SIK inhibitors has been characterized

through various in vitro assays. The following tables summarize the key quantitative data,

providing a comparative view of their potency and cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound SIK1 (nM) SIK2 (nM) SIK3 (nM) Source

Sik-IN-3 0.1 0.3 0.8 [1]

HG-9-91-01 0.92 6.6 9.6 [2][3][4]

YKL-05-099 ~10 ~40 ~30 [2][5]
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Table 2: Cellular Activity of SIK Inhibitors

Compound Assay Cell Type Metric Value Source

Sik-IN-3

TNFα

Release

Inhibition

Human

Macrophages
IC50 0.6 nM [1]

Sik-IN-3

LPS-induced

IL-10

Release

Human

Macrophages
EC50 3 nM [1]

HG-9-91-01

Zymosan-

induced IL-10

Production

Bone

Marrow-

Derived

Dendritic

Cells

(BMDCs)

EC50 ~200 nM [2]

YKL-05-099
IL-10

Enhancement
Not Specified EC50 460 nM [2]

Table 3: In Vivo Efficacy of the Pan-SIK Inhibitor YKL-05-099
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Disease
Model

Animal
Model

Treatment Dosing
Key
Outcomes

Source

Acute

Myeloid

Leukemia

(AML)

MLL-AF9

AML Mouse

Model

YKL-05-099

5-50 mg/kg,

intraperitonea

l

Attenuated

disease

progression,

extended

survival

[6][7]

Osteoporosis

Ovariectomiz

ed Mouse

Model

YKL-05-099 Not specified

Increased

bone

formation and

trabecular

bone mass

[6]

Salt-Sensitive

Hypertension

C57BL/6J

Mouse Model
YKL-05-099

20

mg/kg/day,

intraperitonea

l

Prevented

kidney

damage,

proteinuria,

and

increased

systolic blood

pressure

[8]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preliminary findings.

Below are descriptions of key experimental protocols relevant to the study of SIK inhibitor

efficacy.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed,

converting ATP to ADP. Second, the remaining ATP is depleted, and the ADP is converted back
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to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light

output is proportional to the ADP concentration and thus the kinase activity.

Protocol Outline:

Reaction Setup: In a 384-well plate, combine the SIK enzyme (e.g., recombinant human

SIK1, SIK2, or SIK3), the substrate (e.g., AMARA peptide), ATP, and the test inhibitor (e.g.,

Sik-IN-3) in a kinase buffer.

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60

minutes) to allow for the enzymatic reaction to occur.

ATP Depletion: Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and

deplete the remaining ATP. Incubate for 40 minutes at room temperature.

ADP-to-ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to

ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is

inversely correlated with the inhibitory activity of the compound. IC50 values are determined

by plotting the luminescence signal against a range of inhibitor concentrations.[9][10]

Cellular Assay for TNF-α and IL-10 Release
This protocol is used to assess the effect of SIK inhibitors on cytokine production in immune

cells.

Cell Culture and Treatment:

Cell Seeding: Plate human or murine macrophages (e.g., RAW 264.7 or primary bone

marrow-derived macrophages) in a multi-well plate and culture overnight.

Pre-treatment: Pre-incubate the cells with various concentrations of the SIK inhibitor (e.g.,

Sik-IN-3) for a specified time (e.g., 1 hour).

Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide

(LPS) to induce cytokine production.
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Incubation: Incubate the cells for a period sufficient to allow for cytokine release into the

supernatant (e.g., 2-24 hours).

Cytokine Measurement (ELISA):

Sample Collection: Collect the cell culture supernatant.

ELISA: Quantify the concentration of TNF-α and IL-10 in the supernatant using commercially

available ELISA kits according to the manufacturer's instructions.

Data Analysis: Determine the IC50 for TNF-α inhibition and the EC50 for IL-10 induction by

plotting the cytokine concentrations against the inhibitor concentrations.[11][12]

In Vivo Mouse Model of Acute Myeloid Leukemia (AML)
This model is used to evaluate the anti-leukemic efficacy of SIK inhibitors in a whole-animal

system.

Model Establishment:

Cell Line: Utilize a murine AML cell line, such as those derived from MLL-AF9 rearranged

leukemia.

Transplantation: Transplant the AML cells into sublethally irradiated recipient mice (e.g.,

C57BL/6) via tail vein injection.

Treatment and Monitoring:

Drug Administration: Administer the SIK inhibitor (e.g., YKL-05-099) or vehicle control to the

mice via a suitable route (e.g., intraperitoneal injection) at specified doses and schedules.

Disease Monitoring: Monitor the progression of leukemia through methods such as

bioluminescence imaging (if cells are luciferase-tagged), flow cytometry analysis of

peripheral blood or bone marrow for leukemic cells, and overall survival.

Endpoint Analysis: At the end of the study, collect tissues for further analysis, such as

histology and Western blotting, to assess the on-target effects of the inhibitor.[7][13]
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Signaling Pathways and Experimental Workflows
The inhibition of SIKs by compounds like Sik-IN-3 modulates key signaling pathways that

regulate inflammation, metabolism, and cell survival. The following diagrams, generated using

the DOT language, visualize these complex interactions and a typical experimental workflow.

Caption: SIK signaling pathway and the effect of Sik-IN-3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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